molecular formula C12H18N2 B1385780 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1049677-37-3

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1385780
CAS No.: 1049677-37-3
M. Wt: 190.28 g/mol
InChI Key: ZUKBSPMQIOFWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several organic synthesis methods. One common approach involves the reduction of the corresponding quinoline derivative using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with various molecular targets. It may act on enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinoline
  • 1-Ethyl-1,2,3,4-tetrahydroquinoline
  • 1-Butyl-1,2,3,4-tetrahydroquinoline

Comparison: 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

1-propyl-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKBSPMQIOFWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651298
Record name 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-37-3
Record name 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 3
Reactant of Route 3
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 4
Reactant of Route 4
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 5
Reactant of Route 5
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 6
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.